2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[55]undecane-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-16-14-24(15-20(27-16)7-3-2-4-8-20)19(25)22-17-5-6-18(21-13-17)23-9-11-26-12-10-23/h5-6,13,16H,2-4,7-12,14-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXESXFSFGOKSQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2(O1)CCCCC2)C(=O)NC3=CN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of key intermediates through esterification, followed by cyclization reactions to construct the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can disrupt key biological pathways, leading to the desired therapeutic or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide: Shares the morpholine and pyridine moieties but differs in the overall structure.
1,3-thiazole derivatives: Similar in terms of bioactivity but with a different core structure.
Uniqueness
The uniqueness of 2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide lies in its spirocyclic structure, which imparts distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its bioactive potential make it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
